molecular formula C10H14O2 B13165409 2-(Hydroxymethyl)-5-(propan-2-yl)phenol

2-(Hydroxymethyl)-5-(propan-2-yl)phenol

Cat. No.: B13165409
M. Wt: 166.22 g/mol
InChI Key: XAZMRAYQQJAAJE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(propan-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group and a propan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(propan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxymethyl group can be introduced via a subsequent hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(propan-2-yl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-4-(propan-2-yl)phenol
  • 2-(Hydroxymethyl)-6-(propan-2-yl)phenol
  • 2-(Hydroxymethyl)-5-(methyl)phenol

Comparison: 2-(Hydroxymethyl)-5-(propan-2-yl)phenol is unique due to the specific positioning of the hydroxymethyl and propan-2-yl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(hydroxymethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,11-12H,6H2,1-2H3

InChI Key

XAZMRAYQQJAAJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

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